7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N7O2S and its molecular weight is 439.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as CCG-22374, is the Rho signaling pathway . More specifically, it targets the RPEL proteins, which are part of the Rho signaling pathway .
Mode of Action
CCG-22374 interacts with its targets by binding to the NLS of MRTF-A/B, which are RPEL-containing proteins . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B . This effectively blocks the Rho signaling pathway .
Biochemical Pathways
The Rho signaling pathway, which is affected by CCG-22374, plays a crucial role in various cellular processes such as cell adhesion, migration, invasion, and proliferation . By inhibiting this pathway, CCG-22374 can potentially disrupt these processes, leading to downstream effects such as the inhibition of cancer cell growth and metastasis .
Result of Action
The molecular and cellular effects of CCG-22374’s action primarily involve the inhibition of the Rho signaling pathway . This can lead to a reduction in the transcription of the pqsA-lux genes, ultimately resulting in a reduction in the luminescence readout . In the context of cancer, this can potentially lead to the inhibition of cancer cell growth and metastasis .
Action Environment
The action, efficacy, and stability of CCG-22374 can be influenced by various environmental factors. For instance, the presence of G-actin can affect the binding of CCG-22374 to the NLS of MRTF-A/B . When the G-actin pool is depleted, CCG-22374 can bind specifically to the NLS of MRTF-A/B, leading to the inhibition of the nuclear import of MRTF-A/B . Therefore, the cellular environment and the presence of other molecules can significantly influence the action of CCG-22374.
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S/c1-13-7-9-27(10-8-13)20-24-17-16(18(29)25-21(30)26(17)2)28(20)11-12-31-19-22-14-5-3-4-6-15(14)23-19/h3-6,13H,7-12H2,1-2H3,(H,22,23)(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFHRRZMVILLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5N4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-79-8 |
Source
|
Record name | 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-METHYL-1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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